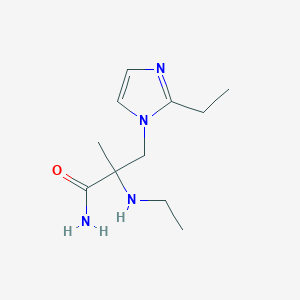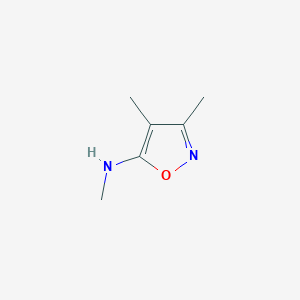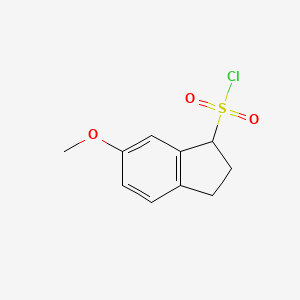
6-Methoxy-2,3-dihydro-1h-indene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2,3-dihydro-1h-indene-1-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO3S. It is a derivative of indene, featuring a sulfonyl chloride group and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dihydro-1h-indene-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 6-Methoxy-2,3-dihydro-1H-indene.
Sulfonylation: The indene derivative is treated with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction is usually carried out under controlled temperature conditions to avoid decomposition.
Purification: The crude product is purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and reaction control can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2,3-dihydro-1h-indene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of aldehyde or carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Applications De Recherche Scientifique
6-Methoxy-2,3-dihydro-1h-indene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2,3-dihydro-1h-indene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-2,3-dihydro-1h-indene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
6-Methoxy-1H-indanone: Contains a ketone group instead of a sulfonyl chloride group.
2,3-Dihydro-1H-indene-1-sulfonyl chloride: Lacks the methoxy group.
Uniqueness
6-Methoxy-2,3-dihydro-1h-indene-1-sulfonyl chloride is unique due to the presence of both a methoxy group and a sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H11ClO3S |
|---|---|
Poids moléculaire |
246.71 g/mol |
Nom IUPAC |
6-methoxy-2,3-dihydro-1H-indene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H11ClO3S/c1-14-8-4-2-7-3-5-10(9(7)6-8)15(11,12)13/h2,4,6,10H,3,5H2,1H3 |
Clé InChI |
GXDJWOZNZSYVHN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CCC2S(=O)(=O)Cl)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


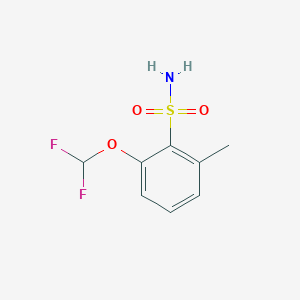
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan](/img/structure/B13485559.png)
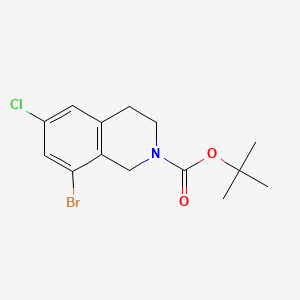
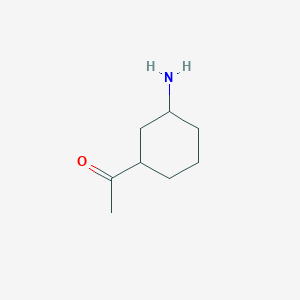
![[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13485580.png)


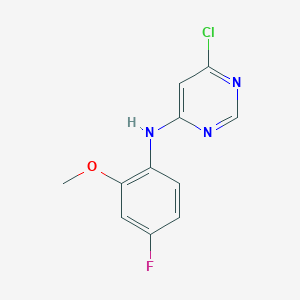
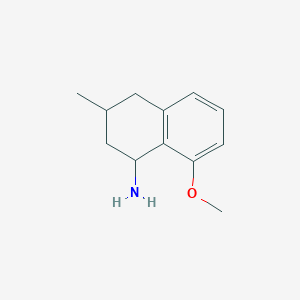
amine hydrochloride](/img/structure/B13485587.png)
![N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine](/img/structure/B13485588.png)

